

1-Methylcycloheptanol molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methylcycloheptanol**

Cat. No.: **B1596526**

[Get Quote](#)

An In-depth Technical Guide to 1-Methylcycloheptanol

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of **1-Methylcycloheptanol**, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Structure

1-Methylcycloheptanol is a tertiary alcohol characterized by a seven-membered cycloheptane ring with a methyl group and a hydroxyl group attached to the same carbon atom.

- IUPAC Name: 1-methylcycloheptan-1-ol[1]
- Molecular Formula: C₈H₁₆O[1][2]
- CAS Registry Number: 3761-94-2[1][2]

Molecular Structure Diagram

Caption: 2D representation of the **1-Methylcycloheptanol** molecular structure.

Physicochemical Properties

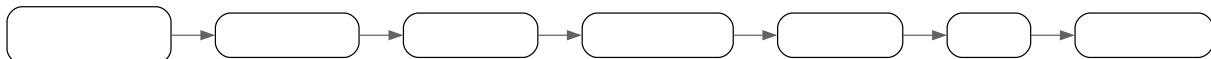
A summary of the key quantitative data for **1-Methylcycloheptanol** is presented below.

Property	Value	Source
Molecular Weight	128.21 g/mol	[1] [2]
Physical State	Liquid	[3]
Boiling Point	145.2 °C (estimate)	
Density	0.800 g/mL (estimate)	
Refractive Index	1.472	

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **1-Methylcycloheptanol**.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the cycloheptane ring and a characteristic singlet for the methyl protons. The hydroxyl proton will appear as a singlet, the chemical shift of which can vary with concentration and solvent.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum of **1-Methylcycloheptanol** would display distinct signals for the quaternary carbon attached to the hydroxyl and methyl groups, the methyl carbon, and the seven carbons of the cycloheptane ring. The symmetry of the molecule will influence the number of unique signals observed for the ring carbons.[\[4\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-H stretching vibrations from the alkyl groups are expected in the 2850-3000 cm⁻¹ region.


Experimental Protocols: Synthesis of **1-Methylcycloheptanol**

The synthesis of **1-Methylcycloheptanol** can be achieved through various established organic chemistry methodologies. A common and effective method is the Grignard reaction between a methylmagnesium halide and cycloheptanone.

Synthesis via Grignard Reaction

This protocol outlines the synthesis of **1-Methylcycloheptanol** from cycloheptanone and a methyl Grignard reagent.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **1-Methylcycloheptanol**.

Detailed Methodology:

- Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are covered with anhydrous diethyl ether. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide.
- Reaction with Cycloheptanone: The flask containing the Grignard reagent is cooled in an ice bath. A solution of cycloheptanone in anhydrous diethyl ether is then added dropwise from the dropping funnel with continuous stirring.
- Reaction Quenching and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete reaction. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.
- Purification: The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield pure **1-Methylcycloheptanol**.

Safety and Handling

1-Methylcycloheptanol is considered harmful if swallowed and may cause skin and eye irritation.^[3] Standard laboratory safety precautions should be followed when handling this compound.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
- Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

In case of exposure, follow standard first-aid procedures and seek medical advice. For detailed safety information, refer to the material safety data sheet (MSDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. cpachem.com [cpachem.com]
- 3. 1-Methylcycloheptan-1-ol | C8H16O | CID 77376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [1-Methylcycloheptanol molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1596526#1-methylcycloheptanol-molecular-structure-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com